molecular formula C9H9NO2 B12582566 2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione CAS No. 269080-95-7

2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B12582566
CAS No.: 269080-95-7
M. Wt: 163.17 g/mol
InChI Key: SHDAYHSVCSIFJW-UHFFFAOYSA-N
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Description

2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione is a chemical compound that belongs to the class of quinones. Quinones are known for their diverse biological activities and are widely studied for their potential applications in various fields, including medicine and industry. This compound, in particular, has garnered interest due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with prop-2-en-1-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione exerts its effects involves the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The compound interacts with cellular components to generate ROS, which can cause oxidative damage to cellular structures, leading to cell death. Additionally, it can activate caspases, which are enzymes involved in the apoptotic pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione apart from similar compounds is its unique prop-2-en-1-yl amino group, which can influence its reactivity and biological activity. This unique structure may contribute to its potential as an anticancer agent and its ability to generate ROS .

Properties

CAS No.

269080-95-7

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-(prop-2-enylamino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C9H9NO2/c1-2-5-10-8-6-7(11)3-4-9(8)12/h2-4,6,10H,1,5H2

InChI Key

SHDAYHSVCSIFJW-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=CC(=O)C=CC1=O

Origin of Product

United States

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